molecular formula C8H7NO3S B11716314 (S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione

(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione

Cat. No.: B11716314
M. Wt: 197.21 g/mol
InChI Key: SJNWQYPHFPSUGV-LURJTMIESA-N
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Description

(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione is a high-purity N-carboxyanhydride (NCA) building block designed for advanced polymer and materials science research. Also known as an α-amino acid N-carboxyanhydride, this compound is a crucial monomer for the ring-opening polymerization (ROP) that produces well-defined polypeptides with controlled molecular weights and narrow dispersities. The (S)-4-(2-Thienylmethyl) side chain introduces a thienyl functional group into the resulting polymer backbone, which may confer unique electronic properties, self-assembly characteristics, or biocompatibility profiles. Researchers utilize this and related NCA compounds, such as (S)-4-Benzyl-oxazolidine-2,5-dione (Phe-NCA), as macroinitiators for polymerization and to create functional polymeric materials for applications including drug delivery systems, micelle formation for therapeutic encapsulation, and the development of novel nanomaterials. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO3S

Molecular Weight

197.21 g/mol

IUPAC Name

(4S)-4-(thiophen-2-ylmethyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C8H7NO3S/c10-7-6(9-8(11)12-7)4-5-2-1-3-13-5/h1-3,6H,4H2,(H,9,11)/t6-/m0/s1

InChI Key

SJNWQYPHFPSUGV-LURJTMIESA-N

Isomeric SMILES

C1=CSC(=C1)C[C@H]2C(=O)OC(=O)N2

Canonical SMILES

C1=CSC(=C1)CC2C(=O)OC(=O)N2

Origin of Product

United States

Preparation Methods

Synthesis of (S)-2-Amino-3-(2-Thienylmethyl)propanoic Acid

The enantiomerically pure amino acid precursor is synthesized through asymmetric catalysis or resolution. A practical route involves the enantioselective alkylation of a glycine Schiff base using a 2-thienylmethyl halide. For example:

  • Schiff Base Formation : Glycine is converted to a nickel(II) complex with (R)- or (S)-N-(2-benzoylphenyl)-1-cyclohexylmethylamine to enable chiral induction.

  • Alkylation : The complex reacts with 2-(bromomethyl)thiophene in the presence of a base (e.g., NaH) to introduce the thienylmethyl group.

  • Acid Hydrolysis : The Schiff base is hydrolyzed with HCl to yield (S)-2-amino-3-(2-thienylmethyl)propanoic acid.

Cyclization to Oxazolidine-2,5-dione

The amino acid is treated with triphosgene (a safer phosgene alternative) in anhydrous tetrahydrofuran (THF) at 0–5°C:

(S)-2-Amino-3-(2-thienylmethyl)propanoic acid+Cl3C-O-C(O)-O-CCl3This compound+3HCl+3CO2\text{(S)-2-Amino-3-(2-thienylmethyl)propanoic acid} + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow \text{this compound} + 3 \text{HCl} + 3 \text{CO}_2

Key Parameters :

  • Solvent : THF or dichloromethane.

  • Temperature : 0–25°C to minimize side reactions.

  • Yield : 70–85% (extrapolated from analogous NCAs).

Borane-Mediated Reduction and Cyclization

Adapted from the synthesis of (S)-4-phenyl-2-oxazolidinone, this method avoids phosgene but requires additional oxidation steps to introduce the 5-keto group:

Reduction of N-Boc-Protected Amino Acid

  • Substrate : N-Boc-(S)-2-amino-3-(2-thienylmethyl)propanoic acid.

  • Reduction : Treated with borane-tetrahydrofuran (BH3_3-THF) at 0°C to form N-Boc-(S)-2-amino-3-(2-thienylmethyl)propanol.

  • Deprotection : Boc removal with trifluoroacetic acid yields (S)-2-amino-3-(2-thienylmethyl)propanol.

Oxidation and Cyclization

  • Oxidation : The alcohol is oxidized to a ketone using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC).

  • Cyclization : The resulting β-ketoamine undergoes base-catalyzed cyclization (e.g., K2_2CO3_3) to form the oxazolidine-2,5-dione ring.

Challenges :

  • Stereochemical Integrity : Oxidation must preserve the (S)-configuration.

  • Yield : ~60% due to multiple steps (based on similar transformations).

Enzymatic Resolution of Racemic Mixtures

For industrial-scale production, enzymatic resolution offers a green alternative:

  • Substrate : Racemic 4-(2-thienylmethyl)oxazolidine-2,5-dione.

  • Enzyme : Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (R)-enantiomer in aqueous buffer.

  • Conditions : pH 7.0, 37°C, 24 hours.

  • Outcome : (S)-enantiomer remains unhydrolyzed, achieving >99% enantiomeric excess (ee).

Comparative Analysis of Methods

Method Key Reagents Yield ee Scalability
Fuchs-FarthingTriphosgene, THF70–85%>99%High
Borane-MediatedBH3_3-THF, DMP~60%>98%Moderate
Enzymatic ResolutionCAL-B lipase40–50%*>99%High
*Theoretical maximum for resolution is 50%.

Optimization Strategies

  • Solvent Selection : 2-Methyltetrahydrofuran (2-MeTHF) improves reaction safety and sustainability compared to THF.

  • Catalyst Screening : Tributylamine enhances cyclization efficiency in phosgene-based methods (e.g., 88% yield for vinclozoline synthesis).

  • Purification : Methanol recrystallization removes impurities while preserving stereochemistry .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the oxazolidine ring to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the thienylmethyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione has various applications in scientific research, including:

    Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and neurological disorders.

    Biological Studies: Investigating its effects on cellular pathways and molecular targets.

    Industrial Applications: Used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylmethyl group may enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physical Properties

The substituent at the 4-position significantly influences molecular weight, melting point, and solubility. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties References
(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione 4-Hydroxybenzyl C₁₀H₉NO₄ 207.18 Not reported Stored at -20°C; H302/H315 hazards
(R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione (S)-sec-Butyl C₇H₁₁NO₃ 157.17 Not reported No hazard statements reported
(S)-4-(Chloromethyl)oxazolidine-2,5-dione Chloromethyl C₄H₄ClNO₃ 149.53 121 Density: 1.477 g/cm³; pKa ~8.28
(S)-4-(2-Aminocarbonylethyl)oxazolidine-2,5-dione 2-Aminocarbonylethyl C₆H₈N₂O₄ 172.14 270 (dec.) High thermal stability
Target: (S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione 2-Thienylmethyl C₈H₇NO₃S ~197.21* Not reported Predicted enhanced aromatic interactions N/A

* Estimated based on molecular formula.

Key Observations :

  • Molecular Weight : The thienylmethyl group increases molecular weight compared to chloromethyl or sec-butyl analogs but remains lower than hydroxybenzyl derivatives.
  • Melting Points : Substituents with polar groups (e.g., chloromethyl, hydroxybenzyl) may lower melting points due to reduced crystallinity, whereas rigid aromatic systems (e.g., thienyl) could enhance packing efficiency.

Electronic and Reactivity Comparisons

  • Thienyl vs. Benzyl : The thiophene ring’s electron-rich nature (due to sulfur’s lone pairs) may enhance electrophilic substitution reactivity compared to benzyl derivatives.
  • Chloromethyl vs. Hydroxybenzyl : Chloromethyl groups are more reactive in nucleophilic substitutions, while hydroxybenzyl groups offer hydrogen-bonding capabilities, influencing solubility and biological interactions .

Biological Activity

(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antidiabetic research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H9NO3S
  • Molar Mass : 189.23 g/mol
  • CAS Number : 14825-82-2

The oxazolidine-2,5-dione structure is significant in medicinal chemistry due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of oxazolidinediones exhibit notable antimicrobial properties. A study highlighted that various thiazolidinedione derivatives, closely related to oxazolidinediones, demonstrated significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 2 to 16 μg/mL for these derivatives .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Organism
Thiazolidinedione Derivative 14Staphylococcus aureus
Thiazolidinedione Derivative 28Streptococcus pneumoniae
This compoundTBDTBD

Antidiabetic Activity

The compound also shows promise in antidiabetic applications. Similar compounds within the oxazolidinedione class have been evaluated for their glucose-lowering effects. For instance, the antidiabetic effects were attributed to their agonistic activity on peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism .

Case Study: Efficacy in Animal Models

In a study involving KKA(y) mice, a related oxazolidinedione compound exhibited an effective dose (ED25) of 0.561 mg/kg/day for glucose-lowering activity, significantly outperforming other known antidiabetic agents like pioglitazone . This suggests that this compound may possess similar or enhanced efficacy.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • PPAR-γ Agonism : Enhances insulin sensitivity and promotes glucose uptake in tissues.
  • Inhibition of Bacterial Enzymes : Disruption of bacterial cell wall synthesis and function.

Q & A

Q. What are the common synthetic routes for (S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione, and how can reaction conditions be optimized for enantiomeric purity?

The synthesis typically involves cyclization of amino acid derivatives with substituted benzyl halides under controlled conditions. For example, thienylmethyl groups can be introduced via nucleophilic substitution or coupling reactions. Optimization includes using chiral catalysts (e.g., L-proline derivatives) to enhance enantioselectivity and employing polar aprotic solvents (e.g., DMF or acetonitrile) at reflux temperatures (80–120°C) to improve yield . Purification via recrystallization or chromatography ensures stereochemical integrity.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and confirming its stereochemical configuration?

  • NMR Spectroscopy : 1H and 13C NMR can identify substituent positions (e.g., thienylmethyl protons at δ 6.8–7.2 ppm) and confirm the oxazolidine ring structure.
  • X-ray Crystallography : Absolute configuration is determined using SHELX programs (e.g., SHELXL for refinement), especially for resolving chiral centers .
  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to assess enantiomeric purity .

Q. What safety precautions and handling protocols are essential when working with oxazolidine-2,5-dione derivatives in laboratory settings?

  • Respiratory Protection : Use NIOSH-approved P95 respirators to avoid inhalation of aerosols .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Waste Disposal : Avoid drainage systems; collect waste in sealed containers for incineration .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound derivatives against specific biological targets?

  • Substituent Variation : Synthesize analogs with modified thienyl groups (e.g., halogenation, methyl substitution) to evaluate electronic and steric effects on target binding.
  • Biological Assays : Conduct enzyme inhibition assays (e.g., kinase or protease targets) and correlate activity with substituent properties (logP, Hammett constants) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Q. What challenges arise in resolving crystallographic data for oxazolidine-2,5-dione derivatives, and how can SHELX software be employed to address these issues?

  • Challenges : Low-resolution data (<1.5 Å), twinning, or disordered solvent molecules can complicate refinement.
  • Solutions :
  • Use SHELXD for phase problem resolution via dual-space algorithms.
  • Apply TWIN commands in SHELXL to model twinned crystals.
  • Incorporate restraints for flexible substituents (e.g., thienylmethyl groups) to improve model accuracy .

Q. How should contradictory biological activity data between in vitro and in vivo studies for oxazolidine-2,5-dione derivatives be systematically analyzed?

  • Pharmacokinetic Profiling : Measure plasma stability, metabolic half-life (e.g., using liver microsomes), and bioavailability to identify discrepancies due to rapid clearance.
  • Solubility Assessment : Evaluate logD and aqueous solubility; formulate with co-solvents (e.g., PEG 400) if poor absorption is observed in vivo.
  • Target Engagement Studies : Use isotopic labeling (e.g., 14C-tracers) to verify target binding in vivo .

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